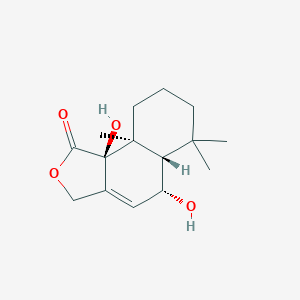
Strobilactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strobilactone A is a drimane-type sesquiterpenoid compound isolated from the edible mushroom Strobilurus ohshimae. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strobilactone A can be synthesized through the extraction of the organic extract of a liquid culture of Strobilurus ohshimae. The cultured filtrate is extracted with ethyl acetate, and the resulting crude extract is purified using a combination of silica gel chromatography and other spectroscopic methods .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the liquid culture of Strobilurus ohshimae .
Analyse Des Réactions Chimiques
Types of Reactions
Strobilactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
Strobilactone A has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Strobilactone A involves its interaction with specific molecular targets and pathways. The compound exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Strobilactone A is unique among drimane-type sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Strobilactone B: Another drimane-type sesquiterpenoid isolated from Strobilurus ohshimae, which also exhibits antimicrobial activity.
3α,6β-Dihydroxycinnamolide: A compound from the fruiting bodies of Inonotus rickii with moderate activity against human colon cancer cells.
Zamamidine D: A marine-derived compound with potent antibacterial properties.
This compound stands out due to its dual antimicrobial and anticancer activities, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H22O4 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-8-19-12(17)15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15+/m1/s1 |
Clé InChI |
ITJIJDWFGMAIKB-PKIAMQTDSA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C |
SMILES canonique |
CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
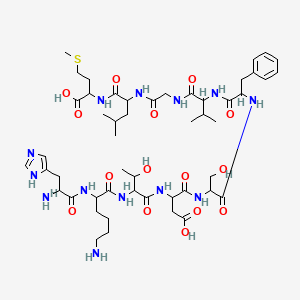
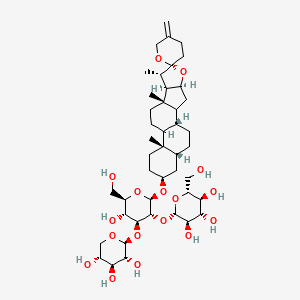
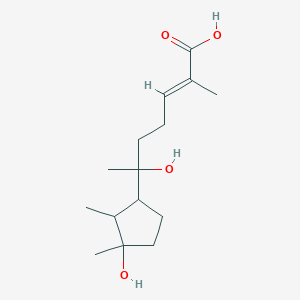
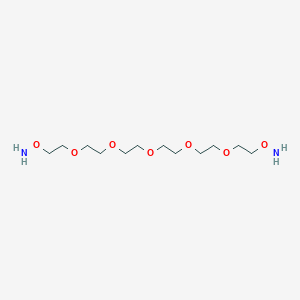
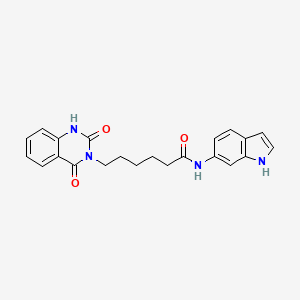


![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
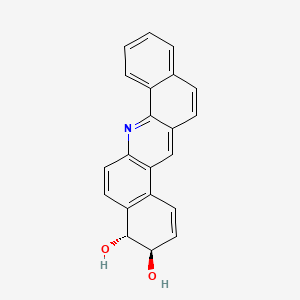
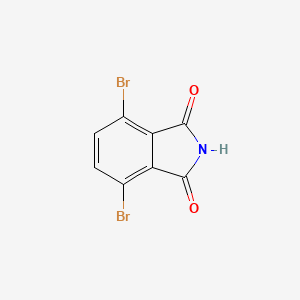
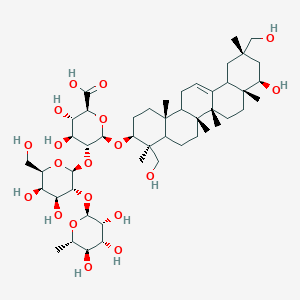
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
